molecular formula C18H24N2O3 B5031287 4-[(5,8-Dimethoxy-4-methylquinolin-2-yl)amino]cyclohexan-1-ol

4-[(5,8-Dimethoxy-4-methylquinolin-2-yl)amino]cyclohexan-1-ol

Cat. No.: B5031287
M. Wt: 316.4 g/mol
InChI Key: XOVFWFFTXXVIGJ-UHFFFAOYSA-N
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Description

4-[(5,8-Dimethoxy-4-methylquinolin-2-yl)amino]cyclohexan-1-ol is a complex organic compound that features a quinoline moiety substituted with dimethoxy and methyl groups, linked to a cyclohexanol structure via an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5,8-Dimethoxy-4-methylquinolin-2-yl)amino]cyclohexan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The quinoline derivative is then functionalized with methoxy and methyl groups using electrophilic aromatic substitution reactions.

The next step involves the formation of the amino linkage. This can be achieved by reacting the quinoline derivative with an appropriate amine under conditions that promote nucleophilic substitution. Finally, the cyclohexanol moiety is introduced through a reductive amination reaction, where the amino group of the quinoline derivative reacts with cyclohexanone in the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[(5,8-Dimethoxy-4-methylquinolin-2-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The methoxy groups on the quinoline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 4-[(5,8-Dimethoxy-4-methylquinolin-2-yl)amino]cyclohexanone.

    Reduction: Formation of partially or fully hydrogenated quinoline derivatives.

    Substitution: Formation of quinoline derivatives with different substituents replacing the methoxy groups.

Scientific Research Applications

4-[(5,8-Dimethoxy-4-methylquinolin-2-yl)amino]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(5,8-Dimethoxy-4-methylquinolin-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Camptothecin: A quinoline alkaloid with potent anti-cancer properties.

    Quinine: Another quinoline derivative used to treat malaria.

Uniqueness

4-[(5,8-Dimethoxy-4-methylquinolin-2-yl)amino]cyclohexan-1-ol is unique due to its specific substitution pattern on the quinoline ring and the presence of the cyclohexanol moiety. This combination of structural features may confer unique biological activities and pharmacological properties not seen in other quinoline derivatives.

Properties

IUPAC Name

4-[(5,8-dimethoxy-4-methylquinolin-2-yl)amino]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-11-10-16(19-12-4-6-13(21)7-5-12)20-18-15(23-3)9-8-14(22-2)17(11)18/h8-10,12-13,21H,4-7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVFWFFTXXVIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NC3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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